4-formylthiophene-2-carboxylic acid

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Researchers requiring a thiophene-2-carboxylic acid scaffold with orthogonal reactivity for SAR exploration often face limited positional isomer availability. This 4-formyl derivative is the direct precursor to 4-difluoromethylthiophene-2-carboxylic acid, a potent human D-amino acid oxidase inhibitor (IC₅₀ = 1.3 µM), via single-step deoxo-fluorination. The 4-formyl group also enables condensation, reductive amination, and heterocycle formation, while the 2-carboxylic acid permits amidation or esterification. Unlike the 5-formyl isomer, which abolishes DAO activity, this regioisomer retains potency, making it essential for medicinal chemistry and QC reference standards.

Molecular Formula C6H4O3S
Molecular Weight 156.16 g/mol
CAS No. 14282-66-7
Cat. No. B088461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-formylthiophene-2-carboxylic acid
CAS14282-66-7
Synonyms4-Formyl-2-thiophenecarboxylic acid
Molecular FormulaC6H4O3S
Molecular Weight156.16 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C=O)C(=O)O
InChIInChI=1S/C6H4O3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3H,(H,8,9)
InChIKeyNUIXLPFZDJBSRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formylthiophene-2-carboxylic Acid (CAS 14282-66-7): Dual-Functional Building Block for Heterocyclic Synthesis and Enzyme Inhibition


4-Formylthiophene-2-carboxylic acid (CAS 14282-66-7) is a thiophene-2-carboxylic acid derivative substituted at the 4-position with a formyl group. This compound features a five-membered aromatic ring containing sulfur, bearing both a carboxylic acid at the 2-position and a reactive aldehyde at the 4-position [1]. The presence of two orthogonal functional groups enables diverse synthetic transformations, including condensation, coupling, and heterocycle-forming reactions, positioning it as a versatile intermediate in medicinal chemistry and materials science [1].

Why 4-Formylthiophene-2-carboxylic Acid Cannot Be Replaced by Thiophene-2-carboxylic Acid or 5-Formyl Analogs


Structural modifications on the thiophene-2-carboxylic acid scaffold profoundly alter biological activity and synthetic utility. A formyl group at the 4-position is well-tolerated for enzyme inhibition, whereas the identical group at the 5-position completely abolishes activity [1]. Furthermore, the 4-formyl group provides a unique synthetic handle for derivatization (e.g., fluorination to difluoromethyl analogs) that is unavailable in the parent thiophene-2-carboxylic acid or 5-substituted isomers [1]. This positional specificity makes generic substitution invalid for applications requiring retained potency or specific reactivity.

Quantitative Differentiation of 4-Formylthiophene-2-carboxylic Acid: Comparative SAR, Spectroscopic, and Crystallographic Data


Positional Dependence of Formyl Substitution on DAO Inhibitory Activity

Inhibition of human D-amino acid oxidase (DAO) by thiophene-2-carboxylic acid derivatives is highly sensitive to the position of substituents. While a formyl group at the 5-position (compound 1h) abolishes activity (IC50 >100 µM), small substituents at the 4-position (compounds 1i and 1j) are well-tolerated, retaining low micromolar potency [1]. This positional specificity demonstrates that the 4-formyl substitution pattern is permissive for biological activity, whereas the 5-formyl isomer is functionally inactive against DAO.

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Synthetic Utility: 4-Formyl Group Enables Access to 4-Difluoromethyl Analog

The 4-formyl group serves as a direct precursor for the synthesis of 4-difluoromethylthiophene-2-carboxylic acid (compound 1j), a potent DAO inhibitor (IC50 = 1.3 µM) [1]. Methyl 4-formylthiophene-2-carboxylate (0.18 g, 1.06 mmol) was treated with deoxo-fluor (0.27 g, 1.22 mmol) in dichloromethane at room temperature for 4 hours to yield the difluoromethyl intermediate, which was subsequently hydrolyzed to the carboxylic acid [1]. This transformation is not possible with the parent thiophene-2-carboxylic acid or 5-substituted analogs lacking the 4-formyl handle.

Synthetic Chemistry Fluorination Medicinal Chemistry

13C NMR Substituent Chemical Shifts Distinguish 4-Formyl from 5-Formyl Isomers

13C NMR chemical shifts of 4- and 5-substituted thiophene-2-carboxylic acids have been measured in methanol and analyzed by linear free energy relationships [1]. The formyl group at the 4-position induces distinct electronic effects on the thiophene ring carbons compared to substitution at the 5-position. These spectroscopic differences provide a reliable method for distinguishing between positional isomers and confirming the regiochemistry of synthetic products.

Spectroscopy Analytical Chemistry Substituent Effects

Acetal Formation Reactivity Differentiates 4-Formyl from 5-Formyl Isomers

Both 4-formylthiophene-2-carboxylic acid and 5-formylthiophene-2-carboxylic acid undergo acetal formation in methanol, but the kinetics and equilibrium constants differ due to the distinct electronic environments of the formyl group [1]. A UV-visible, 1H and 13C NMR study demonstrated that the 4-formyl isomer exhibits different reactivity compared to the 5-formyl isomer, which is reflected in the recalculated σI and σR substituent constants for the acetal group [1].

Organic Synthesis Reaction Kinetics Substituent Effects

Optimal Application Scenarios for 4-Formylthiophene-2-carboxylic Acid in Research and Development


Synthesis of 4-Difluoromethylthiophene-2-carboxylic Acid for DAO Inhibitor Development

4-Formylthiophene-2-carboxylic acid (or its methyl ester) is the direct precursor for synthesizing 4-difluoromethylthiophene-2-carboxylic acid, a potent inhibitor of human D-amino acid oxidase (IC50 = 1.3 µM) [1]. This fluorinated analog is a valuable tool compound for studying DAO biology and for medicinal chemistry optimization. The formyl group enables a single-step fluorination using deoxo-fluor, a transformation not accessible from unsubstituted thiophene-2-carboxylic acid.

Medicinal Chemistry SAR Studies on Thiophene-2-carboxylic Acid Scaffolds

The 4-formyl substitution pattern is well-tolerated in DAO inhibition, unlike the 5-formyl isomer which abolishes activity [1]. Therefore, 4-formylthiophene-2-carboxylic acid serves as a viable intermediate for further derivatization (e.g., via aldehyde condensation, reductive amination, or coupling reactions) to explore structure-activity relationships around the 4-position of the thiophene-2-carboxylic acid pharmacophore.

Analytical Standard for Positional Isomer Differentiation

Due to the distinct 13C NMR chemical shifts and reactivity profiles of 4- and 5-formylthiophene-2-carboxylic acids, the 4-formyl isomer can be used as an authentic standard for confirming the regiochemistry of synthetic products [1]. This is particularly important in quality control and in the characterization of novel thiophene derivatives.

Heterocyclic Building Block for Condensation and Coupling Reactions

The 4-formyl group can undergo condensation with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and heterocycles such as thiazoles and oxazoles [1]. The carboxylic acid at the 2-position can be further functionalized (e.g., amidation, esterification) or used for metal coordination. This dual functionality makes the compound a versatile building block for constructing diverse molecular architectures in medicinal and materials chemistry.

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